(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-11-4-5-13-23-16-9-6-12-19-17(16)20-24(21,22)14-10-15-7-2-1-3-8-15/h1-3,6-10,12,14H,4-5,13H2,(H,19,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILSLFIWJDMSD-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Substituent Diversity: The target compound’s 3-cyanopropoxy group distinguishes it from analogs with methoxy (IIIa) or heterocyclic furan substituents (CAS 1021253-79-1, CAS 2035022-55-8). The cyano group may improve solubility compared to purely hydrophobic groups like furan .
- Biological Implications: Compounds like IIIa, with chloro-quinoline and hydroxy groups, are designed for dual hydrogen bonding and hydrophobic interactions, whereas the target compound’s cyano group may prioritize electron-deficient interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide?
- Methodology : Utilize nucleophilic substitution reactions under alkaline conditions to introduce the cyanopropoxy group to pyridine derivatives, followed by sulfonamide coupling via condensation with phenylvinylsulfonyl chloride.
- Optimization : Monitor reaction progress with TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Note : Avoid acidic conditions during cyanopropoxy substitution to prevent hydrolysis of the nitrile group .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Use SHELX-97 for structure refinement, particularly for confirming the (E)-configuration of the ethenesulfonamide moiety .
- NMR : Assign peaks for pyridinyl protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ 10.2 ppm, broad singlet).
- LC-MS : Confirm molecular weight (C₂₁H₂₀N₃O₃S; [M+H]⁺ = 394.12) with ≤5 ppm mass accuracy .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Stability Profile :
- pH 2–6 : Stable for ≥48 hours (confirmed via HPLC).
- pH >8 : Degradation observed (25% loss at 72 hours) due to sulfonamide hydrolysis.
- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent crystallization-induced stereochemical changes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Experimental Design :
- Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., CDK7, EGFR).
- Derivatization : Modify the cyanopropoxy chain length (C2–C4) or replace pyridinyl with thiazole to assess potency shifts.
- Assays : Use fluorescence polarization (FP) for IC₅₀ determination and SPR for binding kinetics .
- Data Interpretation : Correlate electron-withdrawing groups (e.g., cyano) with enhanced target affinity, as seen in analogous CDK7 inhibitors .
Q. How can computational modeling guide the optimization of this compound’s bioavailability?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with human serum albumin (HSA) or P-glycoprotein.
- ADMET Prediction : Employ ACD/Labs Percepta to estimate logP (experimental: 2.8), solubility (<10 µM in aqueous buffer), and CYP3A4 inhibition risk .
Q. How should contradictory bioactivity data from different assays be resolved?
- Case Example : Discrepancies in IC₅₀ values between FP (nM range) and cell-based assays (µM range).
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
